Di-tert-butyl 1-(3-methylbenzyl)hydrazine-1,2-dicarboxylate
Description
Di-tert-butyl 1-(3-methylbenzyl)hydrazine-1,2-dicarboxylate is a hydrazine-based compound functionalized with tert-butyl carbamate groups and a 3-methylbenzyl substituent. The tert-butyl groups enhance steric protection, improving stability for applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl N-[(3-methylphenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-13-9-8-10-14(11-13)12-20(16(22)24-18(5,6)7)19-15(21)23-17(2,3)4/h8-11H,12H2,1-7H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXHVHONABPTHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl 1-(3-methylbenzyl)hydrazine-1,2-dicarboxylate typically involves the reaction of di-tert-butyl hydrazodicarboxylate with 3-methylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 1-(3-methylbenzyl)hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Di-tert-butyl 1-(3-methylbenzyl)hydrazine-1,2-dicarboxylate is utilized in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of di-tert-butyl 1-(3-methylbenzyl)hydrazine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate
- Structure : Features a bicyclo[1.1.1]pentane substituent instead of benzyl.
- Synthesis : Prepared via hydrohydrazination of [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane (Mn catalyst), yielding 298.38 g/mol (C₁₅H₂₆N₂O₄) .
- Applications : Key intermediate for 1-bicyclo[1.1.1]pentylamine , a bioisostere for tert-butyl groups in drug design. Scalable synthesis (up to 5g) with improved safety and cost-efficiency over prior methods .
- Differentiation : The rigid bicyclic framework introduces unique steric and electronic properties compared to the flexible 3-methylbenzyl group.
Di-tert-butyl 1-tosylhydrazine-1,2-dicarboxylate
- Structure : Tosyl (p-toluenesulfonyl) group replaces benzyl.
- Synthesis : Achieved via metal-free hydrosulfonylation of azodicarboxylates with sulfinic acids (84% yield). Key NMR δ 8.00 (d, J = 8.0 Hz, 2H, aromatic), 2.46 (s, 3H, CH₃) .
- Applications : Useful in sulfonamide-based drug synthesis. The electron-withdrawing tosyl group enhances electrophilicity vs. the electron-donating 3-methylbenzyl group.
Di-tert-butyl 1-(tetrahydrofuran-2-yl)hydrazine-1,2-dicarboxylate (5c)
- Structure : Tetrahydrofuran (THF) ring replaces benzyl.
- Synthesis : Visible-light-mediated Cα–H functionalization of ethers (83% yield). NMR δ 1.14–1.55 (m, 18H, tert-butyl), 3.82–4.32 (m, THF protons) .
- Differentiation : The oxygen-rich THF group improves solubility in polar solvents, contrasting with the hydrophobic benzyl analog.
Di-tert-butyl 1-(MIDA-boryl)ethylhydrazine-1,2-dicarboxylate (6b)
Di-tert-butyl 1-(4-nitrophenyl)hydrazine-1,2-dicarboxylate
- Structure : Nitrobenzyl substituent.
- Synthesis: [3+2] Cycloaddition of α-imino esters with azo compounds (53% yield). Lower yield due to steric hindrance from the nitro group .
- Differentiation : The electron-withdrawing nitro group reduces nucleophilicity compared to the electron-rich 3-methylbenzyl analog.
Comparative Data Table
| Compound | Substituent | Molecular Weight | Synthesis Method | Yield | Key Applications |
|---|---|---|---|---|---|
| Target Compound (3-methylbenzyl) | 3-Methylbenzyl | 336.43 | Not specified | N/A | Intermediate in organic synthesis |
| Bicyclo[1.1.1]pentane derivative | Bicyclo[1.1.1]pentan-1-yl | 298.38 | Hydrohydrazination | Scalable | Bioisostere in drug design |
| Tosyl derivative | p-Toluenesulfonyl | 409.14 | Hydrosulfonylation | 84% | Sulfonamide drug precursors |
| THF derivative (5c) | Tetrahydrofuran-2-yl | 298.37 | Visible-light C–H functionalization | 83% | Solubility-enhanced intermediates |
| MIDA-boryl derivative (6b) | MIDA-boryl ethyl | 475.30 | NaBH₄ reduction | 66% | Cross-coupling reactions |
| Nitrobenzyl derivative | 4-Nitrobenzyl | 381.39 | [3+2] Cycloaddition | 53% | Electrophilic functionalization |
Research Findings and Trends
- Steric Effects : Bulky substituents (e.g., bicyclo[1.1.1]pentane) enhance stability but reduce reactivity in nucleophilic reactions compared to linear benzyl groups .
- Electronic Effects : Electron-withdrawing groups (tosyl, nitro) increase electrophilicity, enabling diverse functionalization pathways .
- Synthetic Efficiency: Visible-light-mediated and organocatalytic methods (e.g., compound 5c and 6g ) offer greener alternatives to traditional metal-catalyzed routes.
- Applications : Structural modifications tailor compounds for specific uses—MIDA-boryl derivatives for cross-coupling , bicyclo derivatives for bioisosterism , and sulfonyl derivatives for drug precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
